molecular formula C22H25ClN2O3 B1681806 1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride CAS No. 144453-77-0

1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride

Cat. No.: B1681806
CAS No.: 144453-77-0
M. Wt: 400.9 g/mol
InChI Key: FOYCAZSJGNVMMS-UHFFFAOYSA-N
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Description

SKF-97574, also known as SK&F-97574;  B-9937-051;  BY-574, is proton pump inhibitor potentially for the treatment.

Properties

CAS No.

144453-77-0

Molecular Formula

C22H25ClN2O3

Molecular Weight

400.9 g/mol

IUPAC Name

1-[8-(2-hydroxyethoxy)-4-(2-methylanilino)quinolin-3-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C22H24N2O3.ClH/c1-3-7-19(26)17-14-23-22-16(9-6-11-20(22)27-13-12-25)21(17)24-18-10-5-4-8-15(18)2;/h4-6,8-11,14,25H,3,7,12-13H2,1-2H3,(H,23,24);1H

InChI Key

FOYCAZSJGNVMMS-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OCCO.Cl

Canonical SMILES

CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OCCO.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline
SK and F 97574
SK and F-97574

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline (10 g) was suspended in methanol (100 ml) at room temperature, cone. hydrochloric acid added slowly to give a clear solution, then the solvent evaporated. The residue was twice taken up in 2-propanol and re-evaporated, and was then recrystallised from 2-propanol/ether to obtain the desired salt (9.7 g), m.p. 214°-215° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride
Reactant of Route 2
Reactant of Route 2
1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride
Reactant of Route 3
Reactant of Route 3
1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride
Reactant of Route 4
1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride
Reactant of Route 5
1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride
Reactant of Route 6
1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride

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